2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole
Übersicht
Beschreibung
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole is a synthetic compound belonging to the benzimidazole family. Benzimidazole derivatives are known for their versatile biological activities, including antimicrobial, anticancer, antiviral, and fungicidal properties. This compound’s unique structure enables it to be employed in various fields, such as medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole involves the condensation reaction of 5-bromo-1H-benzimidazole-2-carboxylic acid with 1,1,1-trifluoro-4-chloro-3-buten-2-one in the presence of a base such as potassium carbonate. The reaction proceeds smoothly under mild conditions, and the compound is obtained in high yield and purity. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism by which 2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoro-1-propan-2-ylbenzimidazole can be compared with other benzimidazole derivatives such as:
6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole: This compound also exhibits versatile biological activities, including antimicrobial and anticancer properties.
2-Chloro-1-fluoro-4-isopropylbenzene: Another similar compound with applications in organic synthesis and material science. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-1-propan-2-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACHPASKVYMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)F)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.